molecular formula C6H8INO2 B2917820 4-[(E)-2-Iodoethenyl]morpholin-3-one CAS No. 1955564-30-3

4-[(E)-2-Iodoethenyl]morpholin-3-one

Cat. No.: B2917820
CAS No.: 1955564-30-3
M. Wt: 253.039
InChI Key: OHVQYVBODIWXQD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-Iodoethenyl]morpholin-3-one is a useful research compound. Its molecular formula is C6H8INO2 and its molecular weight is 253.039. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The antibacterial efficacy of morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, against multidrug-resistant strains of various bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans, C. tropicalis, and C. krusei, has been highlighted. These derivatives exhibit modulating activity in combination with antibiotics, demonstrating potential in combating antibiotic resistance (Oliveira et al., 2015).

Neurokinin-1 Receptor Antagonism

Modifications to the structure of morpholine derivatives have been shown to produce potent long-acting human neurokinin-1 (hNK-1) receptor antagonists, suggesting applications in treating chronic disorders related to Substance P actions, such as peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).

Synthetic Methodologies

Efficient synthetic routes to Mannich bases of 4-hydroxyacetophenone, involving morpholine, have been developed using microwave-assisted synthesis. This environmentally friendly method offers a novel alternative for the synthesis of morpholine derivatives, highlighting their significance in organic synthesis and potential industrial applications (Aljohani et al., 2019).

Metal Complexation and Photophysical Properties

The complexation of morpholine derivatives with metals, such as palladium(II) and mercury(II), has been explored. These complexes exhibit unique structural features and potential applications in material science and catalysis (Singh et al., 2000). Moreover, morpholine-based compounds have been investigated for their photophysical properties, offering insights into their potential use in photonic and electronic applications (Chin et al., 2010).

Corrosion Inhibition

Research into morpholine-based ionic liquids has shown that these compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This property makes them valuable in industrial applications where corrosion resistance is crucial (Hrimla et al., 2021).

Safety and Hazards

The safety data sheet for morpholin-3-one, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(E)-2-iodoethenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVQYVBODIWXQD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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